molecular formula C26H22ClNO5S B2779943 (6-Chloro-4-((4-ethoxyphenyl)sulfonyl)quinolin-3-yl)(4-ethoxyphenyl)methanone CAS No. 866895-89-8

(6-Chloro-4-((4-ethoxyphenyl)sulfonyl)quinolin-3-yl)(4-ethoxyphenyl)methanone

Cat. No. B2779943
CAS RN: 866895-89-8
M. Wt: 495.97
InChI Key: HJGFQNMDTOQOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(6-Chloro-4-((4-ethoxyphenyl)sulfonyl)quinolin-3-yl)(4-ethoxyphenyl)methanone” is a chemical compound with the molecular formula C26H22ClNO4S and a molecular weight of 479.98. It is a quinoline derivative, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are widely found throughout nature and are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

The synthesis of quinoline derivatives is a common approach used in drug discovery, resulting in improved therapeutic effects . The chemical structure of these derivatives is usually confirmed by FTIR, 1H and 13C NMR, and mass spectrophotometry studies .


Molecular Structure Analysis

The molecular structure of “this compound” includes a quinoline nucleus, which is present in numerous biological compounds . The structure also contains a sulfonyl group attached to a 4-ethoxyphenyl group.


Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives often depend on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Intermediate in Chemical Synthesis : The compound is utilized as a key intermediate in the synthesis of various chemical structures, including metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, showcasing its versatility in enabling the production of complex molecules through efficient synthetic routes (Mizuno et al., 2006).

  • Antibacterial Agent Synthesis : It has been found useful in the green synthesis of novel quinoxaline sulfonamides with demonstrated antibacterial activity, indicating its potential in developing new antimicrobial agents (Alavi et al., 2017).

  • Conformational Analysis : The compound's derivatives have been synthesized and analyzed for their stable forms, which is crucial for understanding the molecular structure and potential pharmaceutical applications (Karkhut et al., 2014).

  • Radiosynthesis Application : It plays a role in the radiosynthesis of specific pharmacologically active compounds, demonstrating its importance in the field of radiochemical studies and the development of radiopharmaceuticals (Kitson et al., 2010).

  • Antiestrogenic Activity : Some derivatives have shown antiestrogenic activities in preclinical studies, indicating its potential utility in the synthesis of compounds for cancer research (Jones et al., 1979).

  • Antimalarial and Antimicrobial Agents : Derivatives have been designed and synthesized with significant antimicrobial and antimalarial activities, showcasing its application in combating infectious diseases (Parthasaradhi et al., 2015).

Mechanism of Action

The mechanism of action of quinoline derivatives is often related to their ability to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase . This results in rapid bacterial death .

Safety and Hazards

The safety and hazards associated with “(6-Chloro-4-((4-ethoxyphenyl)sulfonyl)quinolin-3-yl)(4-ethoxyphenyl)methanone” are not specified in the search results. It’s important to note that this product is not intended for human or veterinary use and is for research use only.

Future Directions

The future directions for research on quinoline derivatives like “(6-Chloro-4-((4-ethoxyphenyl)sulfonyl)quinolin-3-yl)(4-ethoxyphenyl)methanone” could involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .

properties

IUPAC Name

[6-chloro-4-(4-ethoxyphenyl)sulfonylquinolin-3-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClNO5S/c1-3-32-19-8-5-17(6-9-19)25(29)23-16-28-24-14-7-18(27)15-22(24)26(23)34(30,31)21-12-10-20(11-13-21)33-4-2/h5-16H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGFQNMDTOQOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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